![molecular formula C18H12 B049388 Benz[a]anthracene-d12 CAS No. 1718-53-2](/img/structure/B49388.png)

Benz[a]anthracene-d12

Übersicht

Beschreibung

Synthesis Analysis

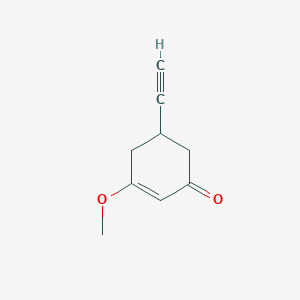

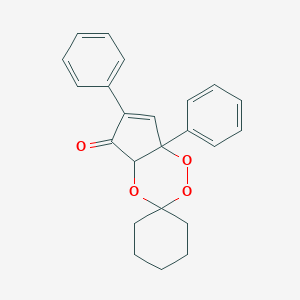

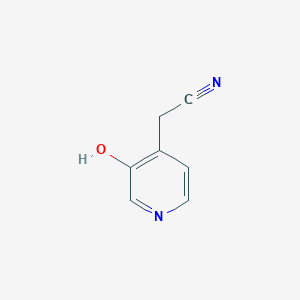

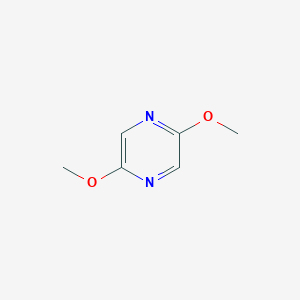

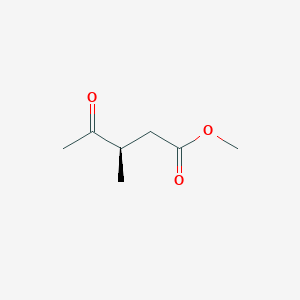

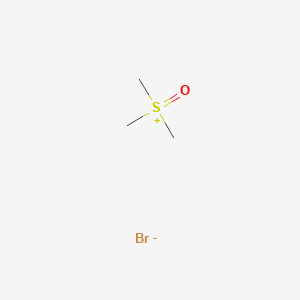

The synthesis of benz[a]anthracene and its derivatives, including deuterated forms, involves complex organic reactions. A study by Boyd et al. (1981) detailed the synthesis and absolute stereochemistry of benz[a]anthracene derivatives, highlighting the intricate steps required to synthesize these molecules in optically pure form (Boyd et al., 1981).

Molecular Structure Analysis

The molecular structure of benz[a]anthracene and its derivatives has been extensively studied. Klein et al. (1987) refined the crystal structure of dimethylbenz[a]anthracene, providing insights into the molecule's electron density distribution and its structural distortions due to steric effects (Klein et al., 1987).

Chemical Reactions and Properties

Benz[a]anthracene undergoes various chemical reactions, including oxidation and formation of dihydrodiols. Tierney et al. (1978) investigated the chemical and enzymic oxidation of benz[a]anthracene, revealing the formation of several dihydrodiol products, which are crucial for understanding the compound's reactivity and its interaction with biological systems (Tierney et al., 1978).

Physical Properties Analysis

The physical properties of benz[a]anthracene derivatives, such as melting points, solubility, and crystalline structure, are fundamental for their application in various fields. The studies mentioned provide detailed crystallographic data that contribute to understanding these compounds' physical properties.

Chemical Properties Analysis

The chemical properties of benz[a]anthracene, including its reactivity, photodegradation, and interaction with catalysts, are influenced by its molecular structure. Jang and McDow (1995) explored the photodegradation of benz[a]anthracene in the presence of organic constituents of atmospheric aerosols, demonstrating the compound's reactivity under environmental conditions (Jang & McDow, 1995).

Wissenschaftliche Forschungsanwendungen

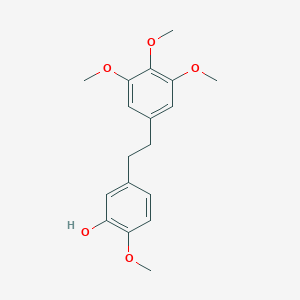

Carcinogenicity and Estrogen Receptor Binding : Benz[a]anthracene diols have potential carcinogenicity due to their estrogenic and antiestrogenic effects. Compounds with a methyl group at the 7th position exhibit the highest binding affinity to estrogen receptors, indicating a potential risk of cancer upon exposure (Anstead & Kym, 1995).

Binding to Cellular Components : Benz[a]anthracene and its derivatives, especially epoxides, exhibit strong binding to DNA, RNA, and proteins in transformable cells. This binding is greater for epoxides compared to hydrocarbons and other derivatives, suggesting a significant impact on cellular function and potentially leading to carcinogenesis (Kuroki et al., 1972).

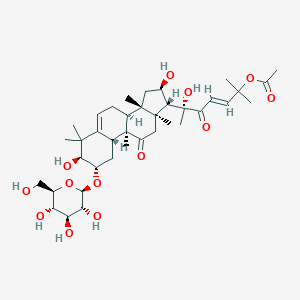

Carcinogenic Metabolites : Benz[a]anthracene 3,4-dihydrodiol is identified as a highly active carcinogenic metabolite on mouse skin, supporting the Bay Region theory of polycyclic hydrocarbon carcinogenicity (Wood et al., 1977).

Developmental and DNA Damage in Aquatic Life : Exposure to environmental concentrations of benz[a]anthracene in Japanese medaka larvae can lead to developmental defects, DNA damage, and impaired photomotor response. This highlights the environmental and ecological risks associated with benz[a]anthracene pollution (Le Bihanic et al., 2015).

Antioxidant Effects on DNA Damage : Antioxidants such as ascorbate, polyphenols, and curcumin can inhibit benz[a]anthracene-induced oxidative DNA damage in lymphocytes. This suggests a protective role of antioxidants against the harmful effects of benz[a]anthracene (Seo & Lee, 2011).

Mutagenic Properties from Chlorine Treatment : The treatment of benz[a]anthracene with chlorine produces various halogenated compounds, some of which are mutagenic. Bromide ion presence can accelerate the oxidation reaction, leading to stronger mutagenic responses (Mori et al., 1993).

Applications in Polymer Science : Polymers containing anthracene, like benz[a]anthracene, offer unique properties such as luminescence, energy transfer, and thermoreversible dimerization, making them promising materials for high-end applications (Damme & Prez, 2018).

Carcinogenicity of Methylated Derivatives : Derivatives of benz[a]anthracene with two or three methyl groups at specific sites (6, 7, 8, or 12) exhibit high carcinogenicity, surpassing other known carcinogens in rat neoplasms (Pataki & Huggins, 1969).

Environmental Persistence : Benz[a]anthracene degradation products may persist indefinitely in enclosed marine ecosystems, indicating the long-term environmental impact of this compound (Hinga & Pilson, 1980; 1987).

DNA Adduct Formation : A non-bay-region diol-epoxide is involved in the formation of benz[a]anthracene-DNA adducts in a rat-liver microsomal system, suggesting a potential role for this compound in carcinogenesis (MacNicoll et al., 1979).

Wirkmechanismus

Mode of Action

Like other PAHs, it is likely to interact with its targets, leading to various changes at the molecular and cellular levels . More research is required to elucidate the specific interactions and resulting changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benz[a]anthracene-d12 . For instance, temperature can affect its volatility and solubility, which in turn can influence its interaction with biological targets

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBHBZVCASKNBY-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483912 | |

| Record name | Tetraphene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benz[a]anthracene-d12 | |

CAS RN |

1718-53-2 | |

| Record name | Tetraphene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[a]anthracene-d12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

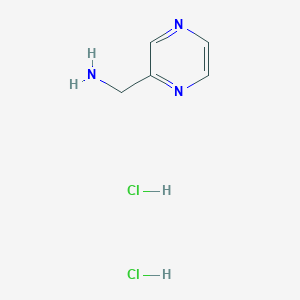

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was benz[a]anthracene-d12 used in this study?

A1: Benz[a]anthracene-d12 served as a surrogate standard during the analysis of polycyclic aromatic hydrocarbons (PAHs) in sediment samples []. Surrogate standards are deuterated compounds chemically similar to the target analytes. They are added to the samples before extraction and analysis. By monitoring the recovery of the surrogate standard, researchers can assess the efficiency of their extraction and analysis methods for the target analytes, in this case, PAHs.

Q2: How effective was the use of benz[a]anthracene-d12 in this study?

A2: The study reported that the extraction yield for PAHs, utilizing benz[a]anthracene-d12, was never less than 72% []. This indicates that the extraction and analysis method employed was quite effective in recovering PAHs from the sediment samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)